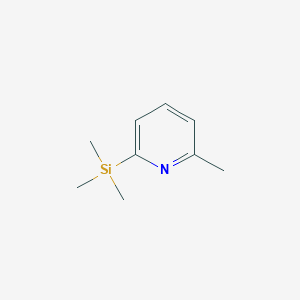
2-Methyl-6-(trimethylsilyl)pyridine
Overview
Description
2-Methyl-6-(trimethylsilyl)pyridine is an organic compound with the molecular formula C9H15NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a trimethylsilyl group, respectively. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-(trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium in tetrahydrofuran (THF). The reaction involves the gradual addition of the chloropyridine and trimethylchlorosilane solution to a mixture of magnesium and THF, followed by refluxing and subsequent distillation to obtain the product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the pyridine ring or the substituents.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Major Products: The major products depend on the specific reactions and conditions. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
2-Methyl-6-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: While specific biological applications are less documented, derivatives of pyridine are often explored for their potential pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trimethylsilyl)pyridine largely depends on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the pyridine ring during synthesis. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors in synthetic pathways .
Comparison with Similar Compounds
2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group at position 2.
6-Trimethylsilylpyridine: Similar but lacks the methyl group at position 6.
2-Methylpyridine: Lacks the trimethylsilyl group.
Uniqueness: 2-Methyl-6-(trimethylsilyl)pyridine is unique due to the presence of both a methyl and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthesis and industrial processes, distinguishing it from other pyridine derivatives .
Properties
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCMWPOQOVJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572328 | |
| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-10-5 | |
| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


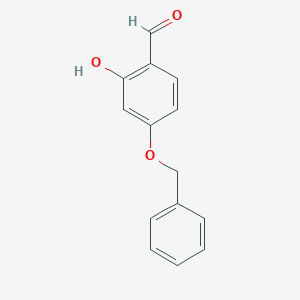
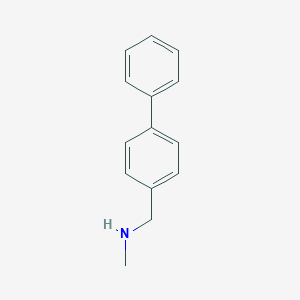
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

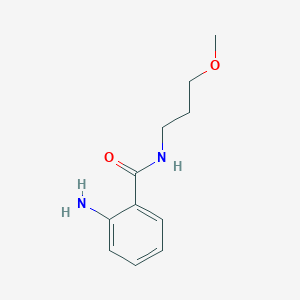
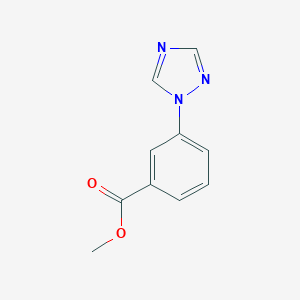

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
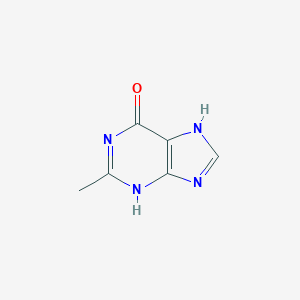
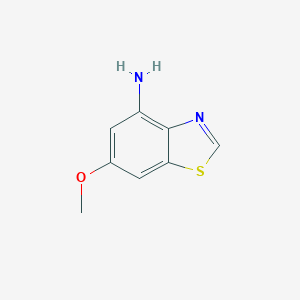
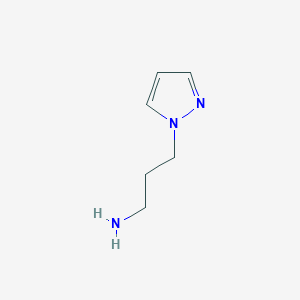
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
